

Cross-reactivity studies of 3-Chloro-6-hydrazinopyridazine-based kinase inhibitors

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Compound of Interest

Compound Name: 3-Chloro-6-hydrazinopyridazine

Cat. No.: B091096

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A Comparative Guide to the Cross-Reactivity of Pyridazine-Based Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profiles of kinase inhibitors based on the **3-chloro-6-hydrazinopyridazine** scaffold. Due to the limited availability of comprehensive public data on a single inhibitor with this exact core structure, we utilize Ponatinib, a clinically approved multi-kinase inhibitor featuring a structurally related imidazo[1,2-b]pyridazine core, as a representative compound for this class. This guide compares its selectivity against established inhibitors of two key kinases, ALK5 and GSK-3 β , to provide a framework for evaluating on- and off-target effects.

Executive Summary

Kinase inhibitors are pivotal in modern therapeutics, yet their efficacy and safety are intrinsically linked to their selectivity. Off-target activities can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. This guide examines the cross-reactivity of a representative pyridazine-based inhibitor and compares it to well-characterized inhibitors of Activin Receptor-Like Kinase 5 (ALK5) and Glycogen Synthase Kinase-3 β (GSK-3 β), two kinases implicated in a wide range of cellular processes and diseases.

Data Presentation

The following tables summarize the inhibitory activity and selectivity of our representative pyridazine-based inhibitor, Ponatinib, and the competitor compounds, SB-431542 (ALK5 inhibitor) and CHIR-99021 (GSK-3 β inhibitor).

Table 1: Primary Targets and Potency

Compound	Primary Target(s)	IC ₅₀ (nM)
Ponatinib (Representative Pyridazine-based Inhibitor)	BCR-ABL, FLT3, KIT, FGFR, PDGFR, VEGFR	0.37 - 2 (for various BCR-ABL mutants)[1]
SB-431542 (Alternative ALK5 Inhibitor)	ALK5, ALK4, ALK7	94 (ALK5)[1][2]
CHIR-99021 (Alternative GSK-3 β Inhibitor)	GSK-3 β , GSK-3 α	6.7 (GSK-3 β), 10 (GSK-3 α)[3]

Table 2: Cross-Reactivity Profile from Kinome Profiling (KINOMEScan)

Data is presented as the percentage of control (% Ctrl) at a 1 μ M inhibitor concentration, where a lower percentage indicates stronger binding.

Kinase	Ponatinib (% Ctrl @ 1μM)	SB-431542 (% Ctrl @ 1μM)	CHIR-99021 (% Ctrl @ 1μM)
Primary Targets			
ABL1	0	-	-
ALK5	-	0	-
GSK3B	-	-	0
Selected Off-Targets			
SRC	0	>50	>50
LCK	0	>50	>50
FLT3	0	>50	>50
KIT	0	>50	>50
VEGFR2 (KDR)	0	>50	>50
PDGFRα	0	>50	>50
FGFR1	0	>50	>50
p38α (MAPK14)	1.5	>90[2]	>50
JNK1	2.5	>90[4]	>50
CDK2	10	-	>50
ROCK1	1	-	>50
AURKA	0.5	-	>50

Note: A comprehensive, publicly available kinome scan for SB-431542 is limited. The data presented is based on published selectivity statements. A dash (-) indicates that data for that specific kinase was not readily available in the public domain.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

DiscoverX KINOMEscan® Competition Binding Assay

This assay quantitatively measures the binding of a test compound to a panel of DNA-tagged kinases.

Principle: The assay is based on competition for the kinase's active site between the test compound and an immobilized, active-site-directed ligand. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.

Protocol:

- **Immobilization of Ligand:** Streptavidin-coated magnetic beads are treated with a biotinylated, active-site-directed ligand to generate an affinity resin.
- **Binding Reaction:** The DNA-tagged kinase, the liganded affinity beads, and the test compound (at various concentrations) are combined in a binding buffer in a polypropylene 384-well plate.
- **Incubation:** The assay plates are incubated at room temperature with shaking for 1 hour to allow the binding reaction to reach equilibrium.
- **Washing:** The affinity beads are washed to remove unbound kinase.
- **Elution and Quantification:** The bound kinase is eluted, and the amount of the associated DNA tag is quantified using qPCR.
- **Data Analysis:** The amount of kinase bound to the beads is compared to a DMSO control. The results are typically expressed as "% of Control," where a lower percentage signifies a stronger interaction between the compound and the kinase. Dissociation constants (K_d) can be calculated from dose-response curves.

LanthaScreen® Eu Kinase Binding Assay (TR-FRET)

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay.

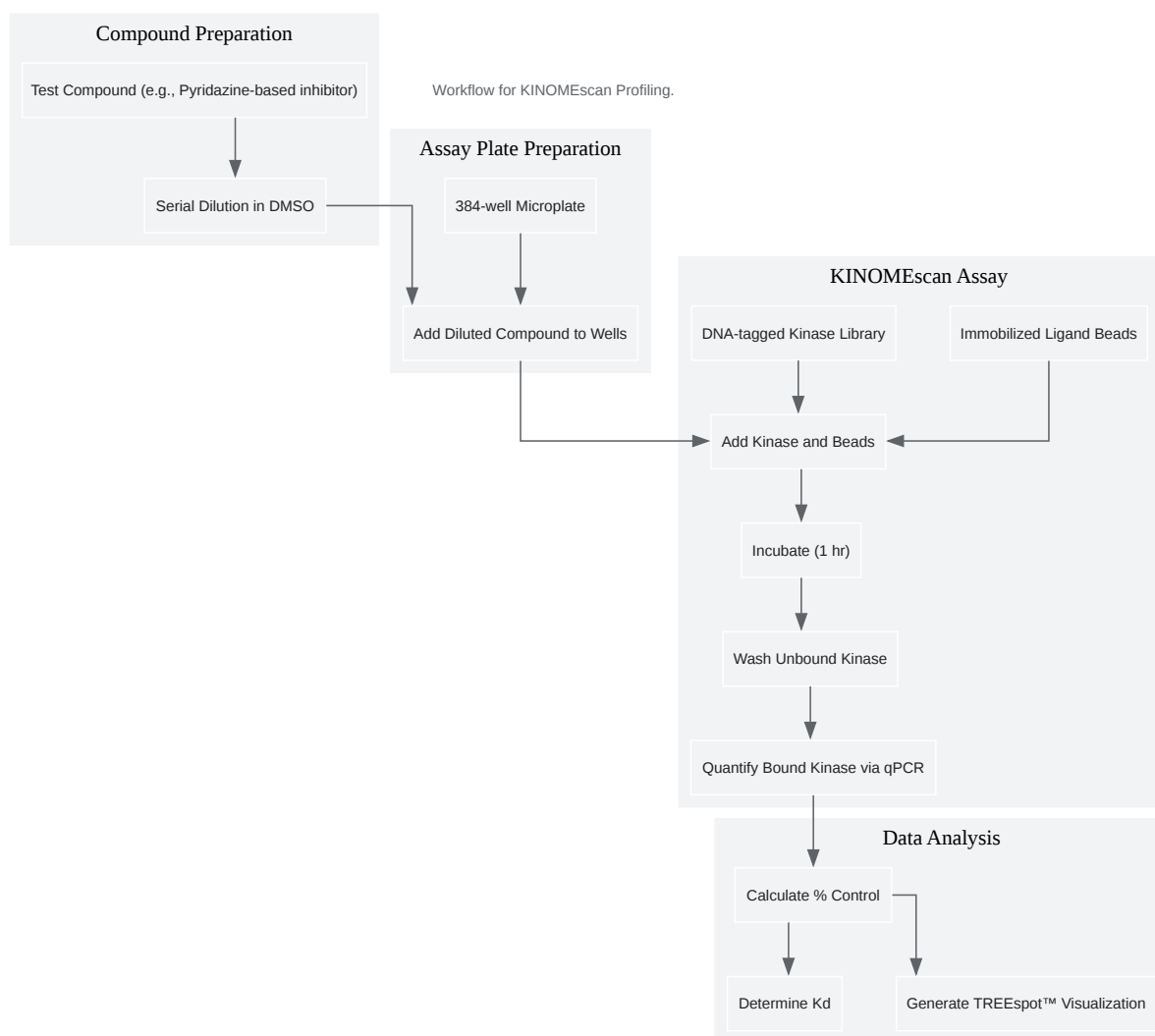
Principle: The assay measures the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase active site by a test compound. A Europium (Eu)-labeled anti-tag antibody binds to the kinase, and when the Alexa Fluor® 647-labeled tracer is also bound, FRET occurs between the Eu-donor and the Alexa Fluor® 647-acceptor. A test compound that binds to the active site will displace the tracer, leading to a decrease in the FRET signal.

Protocol:

- **Reagent Preparation:**
 - Prepare a 3X solution of the test compound at various concentrations in the appropriate assay buffer.
 - Prepare a 3X mixture of the kinase and the Eu-labeled anti-tag antibody in the assay buffer.
 - Prepare a 3X solution of the Alexa Fluor® 647-labeled tracer in the assay buffer.
- **Assay Assembly:** In a 384-well plate, add 5 µL of the 3X test compound solution, 5 µL of the 3X kinase/antibody mixture, and 5 µL of the 3X tracer solution to each well.
- **Incubation:** Incubate the plate at room temperature for 1 hour in the dark.
- **Plate Reading:** Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
- **Data Analysis:** Calculate the emission ratio (acceptor/donor). The data is then plotted against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

Experimental Workflow for Kinase Inhibitor Profiling

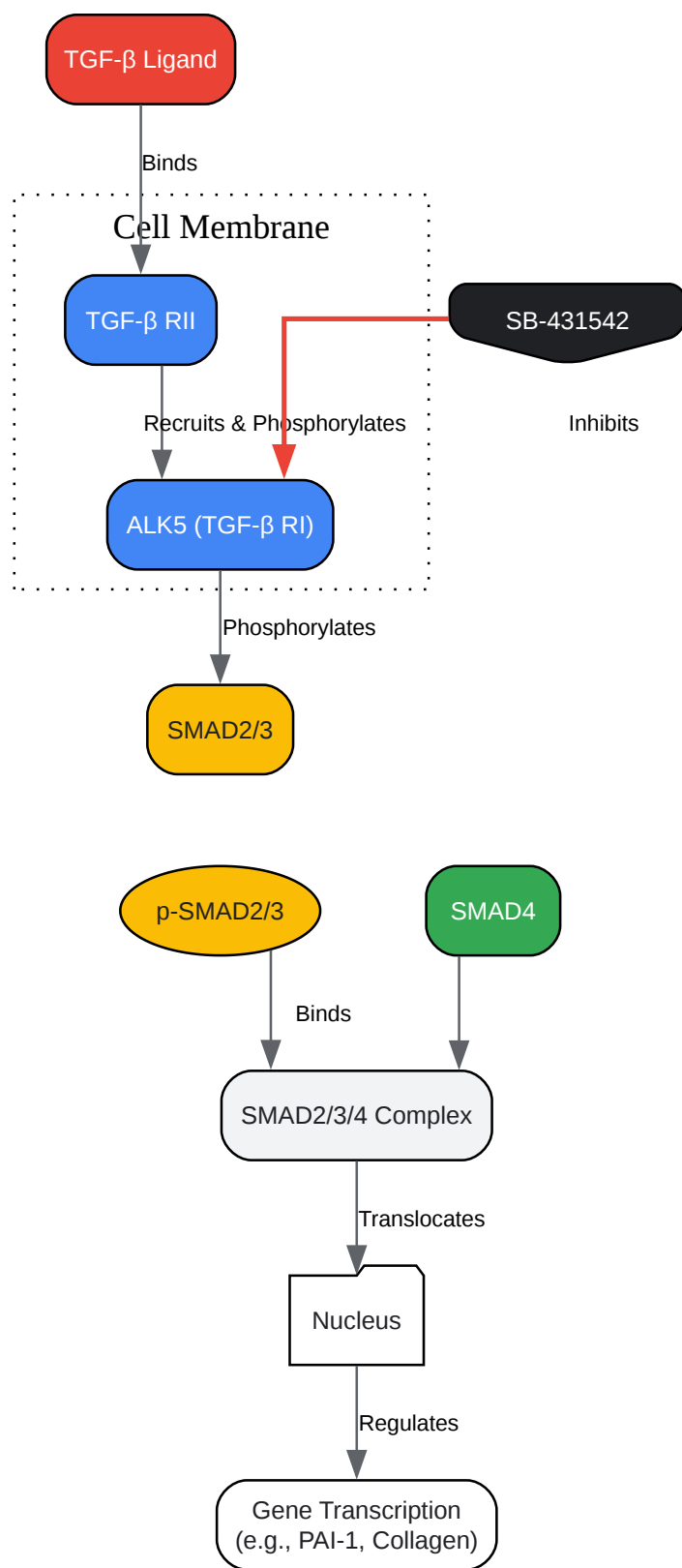


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Caption: Workflow for KINOMEScan Profiling.

TGF- β /ALK5 Signaling Pathway

The Transforming Growth Factor- β (TGF- β) signaling pathway plays a crucial role in cell growth, differentiation, and apoptosis. ALK5 is the type I receptor for TGF- β .

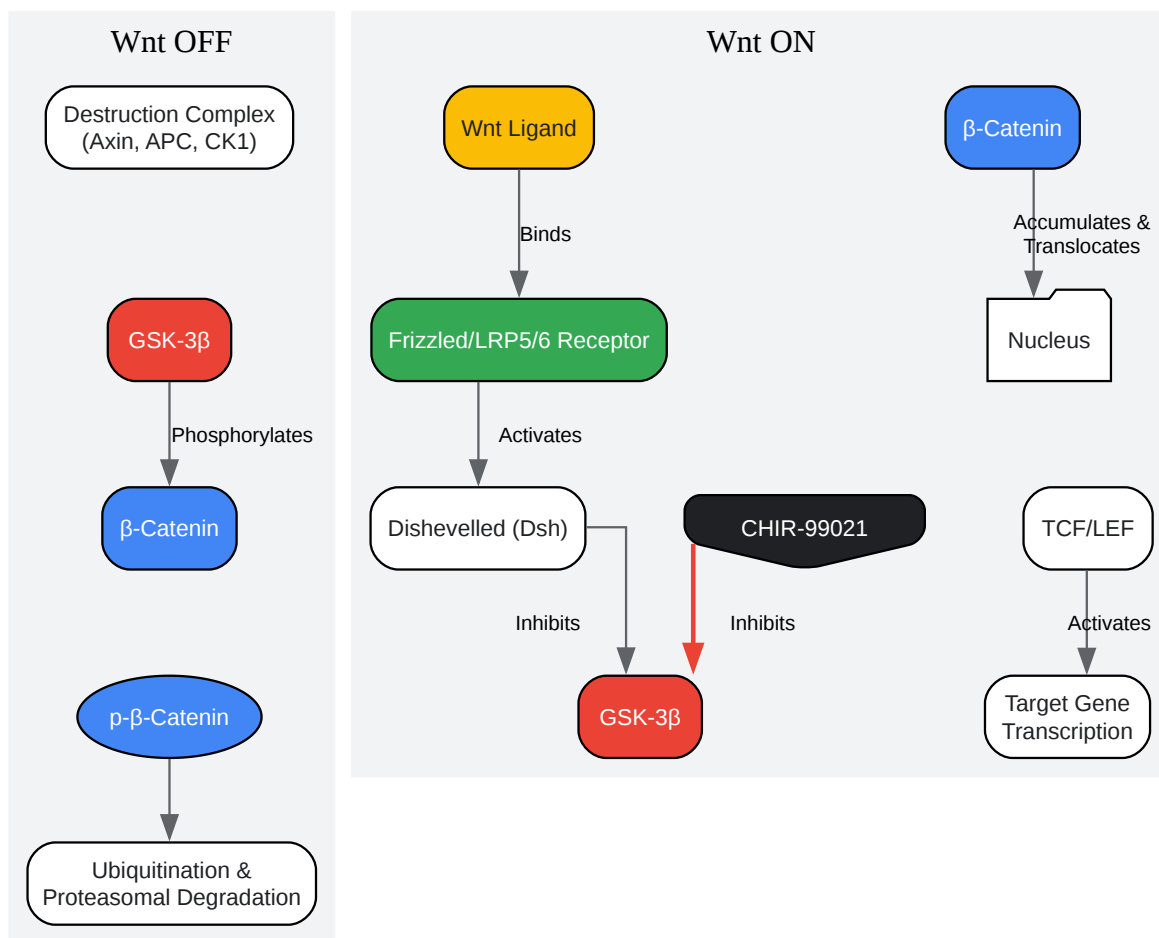


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Caption: Simplified TGF-β/ALK5 Signaling Pathway.

Wnt/ β -Catenin Signaling Pathway (Involving GSK-3 β)

The Wnt signaling pathway is critical for embryonic development and adult tissue homeostasis. GSK-3 β is a key negative regulator of this pathway.



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Caption: Overview of Wnt/ β -Catenin Signaling.

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